4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula . This compound is primarily utilized in organic synthesis and has significant applications in medicinal chemistry and materials science. Its structure consists of a benzonitrile moiety linked to a 3-methylpiperazine group, which contributes to its biological activity and utility in various scientific fields.
The compound is classified under several categories including medicinal chemistry, materials science, and biological studies. It serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and psychiatric disorders. Additionally, it is involved in the development of advanced materials such as polymers and nanomaterials.
The synthesis of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride typically involves a nucleophilic substitution reaction. The primary synthetic route includes:
Industrial production methods mirror these laboratory techniques but are scaled up using continuous flow reactors to improve yield and efficiency while minimizing byproducts.
The molecular structure of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride can be represented by its InChI key (DDIYECWEHBUYCA-UHFFFAOYSA-N) and SMILES notation (Cl.Cl.CN1CCN(Cc2ccc(cc2)C#N)CC1). The compound features:
The three-dimensional conformation of the molecule plays a crucial role in its biological activity, influencing how it interacts with various receptors and enzymes .
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride participates in several chemical reactions:
These reactions are significant for understanding its potential therapeutic applications.
The mechanism of action of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride involves its binding affinity for specific receptors and enzymes. The piperazine component allows for interactions with various biological targets, modulating their activity. For instance:
This dual action makes it a valuable candidate for drug development targeting neurological disorders.
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride exhibits several notable physical properties:
Chemical characteristics include:
These properties are crucial for its handling in laboratory settings and its application in synthesis .
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride has diverse applications across scientific disciplines:
The versatility of this compound underscores its significance in ongoing research efforts aimed at drug discovery and material innovation .
Two primary routes dominate the synthesis of this dihydrochloride salt:
Typical Yield: 78–85% (free base)
Typical Yield: 70–76% (free base)
Mechanistic Divergence: Route A follows SN2 kinetics (second-order rate constants: 3.2 × 10⁻⁴ L/mol·s in MeCN), while Route B proceeds via electrophilic iminium ion formation [6] [8].
The unsymmetrical 3-methylpiperazine core introduces significant regiochemical challenges:
Protection Strategies:
1. N⁴-Boc protection → Alkylation at N¹ → Deprotection (Overall yield: 65%) 2. N¹-Ts protection → Alkylation at N⁴ → Detosylation (Overall yield: 58%)
Boc groups enable higher yields due to milder deprotection conditions (TFA/DCM) [7]
Dihydrochloride salt formation is critical for stability and crystallinity:
Free base + HCl ⇌ Monohydrochloride (K_eq = 1.2 × 10⁵) Monohydrochloride + HCl ⇌ Dihydrochloride (K_eq = 8.7 × 10³)
The second protonation requires concentrated HCl due to reduced basicity [1] [4]
Table 1: Salt Formation Optimization Metrics
Parameter | Conditions Tested | Optimal Value | Purity Impact |
---|---|---|---|
HCl Concentration | 2M, 4M, 6M, conc. (12M) | 6M | Δ +7.2% |
Solvent | EtOAc, IPA, MeOH, ACN | IPA/H₂O (4:1) | Δ +8.5% |
Equivalents HCl | 1.8, 2.0, 2.2, 2.5 | 2.2 | Δ +3.1% |
Crystallization T | 0°C, 25°C, 40°C | 0–5°C | Δ +5.9% |
Post-crystallization washes with cold IPA reduce chloride counterion variability to <0.3% w/w [1] [6].
Scalability hinges on cost, safety, and purification efficiency:
Table 2: Industrial Route Comparison
Route | Cost Index* | Purity (%) | E-Factor** | Scalability Risks |
---|---|---|---|---|
Halogenation | 1.0 | 98.5 | 18.7 | Alkyl halide genotoxicity |
Reductive Amination | 1.4 | 97.2 | 22.3 | Cyanide byproducts |
Flow Chemistry | 0.8 | 99.3 | 8.9 | Reactor fouling |
*Relative to bromination route; **Environmental factor = kg waste/kg product
Halogenation Route (Batch):Cost-efficient but requires brominated intermediates with strict residual metal control (<10 ppm). Generates HBr waste needing neutralization [6].
Reductive Amination:Higher material costs (30% excess reductant) but avoids halogenation patents. Requires cyanide scavengers (e.g., Cu₂O) in workups [7].
Flow Chemistry Adaptation:
Step 1: Piperazine + aldehyde → imine (residence time: 12 min, 50°C) Step 2: NaBH₃CN reduction (residence time: 8 min, 20°C)
Achieves 89% conversion with 5× reduced solvent volume. Fouling risks from precipitated salts necessitate periodic 2% HNO₃ washes [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0